3-({7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-5-yl}amino)propanoic acid, trifluoroacetic acid
Description
This compound (CAS: 1781136-36-4) belongs to the [1,2,4]triazolo[1,5-a]pyridine family, characterized by a fused triazole and pyridine core. The structure includes a 7-methyl substituent on the pyridine ring and an aminopropanoic acid side chain, paired with trifluoroacetic acid (TFA) as a counterion.
Properties
IUPAC Name |
3-[(7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-yl)amino]propanoic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2.C2HF3O2/c1-7-4-8(11-3-2-10(15)16)14-9(5-7)12-6-13-14;3-2(4,5)1(6)7/h4-6,11H,2-3H2,1H3,(H,15,16);(H,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPNRFDFIRIIRQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=NN2C(=C1)NCCC(=O)O.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the DNA-dependent Protein Kinase (DNA-PK) . DNA-PK is a key component within the DNA damage response, responsible for recognizing and repairing double-strand DNA breaks (DSBs) via non-homologous end joining.
Mode of Action
The compound acts as an inhibitor of DNA-PK . By inhibiting DNA-PK, it prevents the repair of DSBs, which can lead to cell death, particularly in cancer cells that often have more DNA damage than normal cells.
Biochemical Pathways
The inhibition of DNA-PK affects the DNA damage response pathway . This pathway is crucial for maintaining genomic stability, and its disruption can lead to cell death. The compound’s action on this pathway can have downstream effects on cell survival and proliferation.
Result of Action
The inhibition of DNA-PK by this compound can lead to an accumulation of DSBs in the DNA, which the cell cannot repair. This can result in cell death, particularly in cells with high levels of DNA damage, such as cancer cells. Monotherapy activity in murine xenograft models was observed, and regressions were observed when combined with inducers of DSBs (doxorubicin or irradiation) or PARP inhibition (olaparib).
Biological Activity
3-({7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-5-yl}amino)propanoic acid, trifluoroacetic acid (CAS No. 1864058-45-6) is a heterocyclic compound belonging to the class of triazolopyridines. These compounds are recognized for their diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₃F₃N₄O₄ |
| Molecular Weight | 334.26 g/mol |
| IUPAC Name | 3-({7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-5-yl}amino)propanoic acid |
| Canonical SMILES | CC1=CC2=NC=NN2C(=C1)NCCC(=O)O |
The biological activity of 3-({7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-5-yl}amino)propanoic acid is primarily attributed to its interaction with various molecular targets. Research indicates that this compound acts as an inhibitor of enzymes such as RORγt inverse agonists and JAK kinases (JAK1 and JAK2), which are involved in inflammatory signaling pathways. This inhibition can lead to modulation of inflammation and cell proliferation processes.
Antiproliferative Activity
A study evaluated the antiproliferative effects of various triazole derivatives against different cancer cell lines. The results indicated that compounds similar to 3-({7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-5-yl}amino)propanoic acid exhibited significant antiproliferative activity against breast, colon, and lung cancer cell lines. The mechanism was not solely linked to inhibition of dihydrofolate reductase but possibly involved other pathways affecting cell cycle regulation and apoptosis .
Cytokine Modulation
In vitro studies using peripheral blood mononuclear cells (PBMCs) demonstrated that this compound could significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IFN-γ. Specifically, compounds containing similar structures showed a decrease in TNF-α levels by approximately 44–60% at high concentrations (50 µg/mL). Notably, compounds with specific substitutions on the triazole ring exhibited enhanced anti-inflammatory properties .
Antimicrobial Activity
The antimicrobial efficacy of triazole derivatives has also been assessed against various bacterial strains. The results indicated that these compounds possess significant activity against both Gram-positive and Gram-negative bacteria. The presence of the triazole moiety is believed to enhance the interaction with microbial targets .
Study 1: Evaluation of Antiproliferative Effects
A recent study synthesized several derivatives related to 3-({7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-5-yl}amino)propanoic acid and evaluated their effects on cancer cell lines. The highest antiproliferative activity was observed in a derivative with a similar structure that inhibited cell growth through apoptosis induction rather than cytotoxicity .
Study 2: Immunomodulatory Effects
Another investigation focused on the immunomodulatory effects of triazole derivatives in PBMC cultures stimulated with lipopolysaccharides (LPS). Results showed that certain derivatives significantly inhibited TNF-α and IL-6 production while promoting IL-10 release. This suggests a dual role in modulating both innate and adaptive immune responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the [1,2,4]Triazolo[1,5-a]Pyrimidine/Pyridine Family
The following table summarizes key structural and physicochemical properties of analogous compounds:
Key Observations:
Core Heterocycle Variations: The primary compound features a pyridine core, whereas analogues like BB05-4275 and others use a pyrimidine core. Substituents at the 5- and 7-positions vary significantly. For example, difluoromethyl (BB05-4275) and trifluoromethyl () groups enhance lipophilicity and metabolic stability compared to the methyl group in the primary compound .
Functional Group Impact: The aminopropanoic acid moiety in the primary compound introduces a zwitterionic character, which may improve solubility but reduce membrane permeability compared to non-ionic analogues . TFA as a counterion likely improves crystallinity and stability during synthesis, a feature absent in other propanoic acid derivatives .
The pyrazole substituents in BB05-4275 and related compounds () mimic bioactive motifs found in kinase inhibitors, suggesting possible pharmacological applications .
Research and Application Insights
- Agrochemical Potential: Fluorinated derivatives (e.g., BB05-4275, ) align with herbicide design principles, where fluorine atoms enhance bioavailability and environmental persistence .
- Medicinal Chemistry: The primary compound’s aminopropanoic acid-TFA pair could serve as a prodrug or salt form for improved delivery, a strategy less common in the analogues reviewed here .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
